Cas no 1303969-21-2 (2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene])

2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] is a brominated spirocyclic compound featuring a unique fused polycyclic structure. Its rigid, three-dimensional framework enhances thermal and morphological stability, making it suitable for applications in organic electronics, such as OLEDs and optoelectronic devices. The dibromo substitution pattern allows for further functionalization via cross-coupling reactions, enabling precise tuning of electronic properties. The spiro linkage minimizes intermolecular interactions, reducing aggregation-induced quenching and improving luminescent efficiency. This compound serves as a valuable intermediate for synthesizing high-performance materials with tailored photophysical characteristics. Its structural complexity offers potential for advanced research in organic semiconductors and light-emitting systems.
2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] structure
1303969-21-2 structure
Product name:2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]
CAS No:1303969-21-2
MF:C33H19Br2N
MW:589.318666696548
CID:4727017
PubChem ID:53307827

2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] Chemical and Physical Properties

Names and Identifiers

    • 2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]
    • 2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]acridine], 95%
    • 1303969-21-2
    • Inchi: 1S/C33H19Br2N/c34-21-11-13-25-26-14-12-22(35)18-30(26)33(29(25)17-21)27-15-9-19-5-1-3-7-23(19)31(27)36-32-24-8-4-2-6-20(24)10-16-28(32)33/h1-18,36H
    • InChI Key: XHZWGHZABGMGIU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2C3C=CC(=CC=3C3(C4C=CC5C=CC=CC=5C=4NC4C5C=CC=CC=5C=CC3=4)C2=C1)Br

Computed Properties

  • Exact Mass: 588.98638 g/mol
  • Monoisotopic Mass: 586.98842 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 0
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12
  • XLogP3: 10.2
  • Molecular Weight: 589.3

2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
A019001833-500mg
2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]
1303969-21-2 95%
500mg
¥5750 2023-11-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1579434-250mg
2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]
1303969-21-2 98%
250mg
¥2402.00 2024-08-09
BAI LING WEI Technology Co., Ltd.
9001833-500MG
2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]acridine], 95%
1303969-21-2 95%
500MG
¥ 5750 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D883359-500mg
2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]acridine]
1303969-21-2 95%
500mg
¥5,407.20 2022-01-11
Cooke Chemical
M2086235-500mg
2,7-Dibromospiro[fluorene-9,7''-dibenzo[c,h]acridine]
1303969-21-2 95%
500mg
RMB 4806.40 2025-02-21

Additional information on 2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]

Research Brief on 2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene] (CAS: 1303969-21-2)

The compound 2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene (CAS: 1303969-21-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in optoelectronic materials and therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and emerging applications.

Recent studies have highlighted the compound's spiro-conjugated architecture, which imparts remarkable thermal stability and photophysical properties. A 2023 study published in Advanced Materials demonstrated its utility as a blue-emitting material in organic light-emitting diodes (OLEDs), achieving a high external quantum efficiency (EQE) of 12.3%. The dibromo-functionalization at the 2' and 7' positions was critical for tuning the HOMO-LUMO gap, as confirmed by density functional theory (DFT) calculations.

In pharmaceutical contexts, preliminary in vitro assays reported in Journal of Medicinal Chemistry (2024) revealed moderate inhibitory activity against topoisomerase IIα (IC50 = 3.2 μM), suggesting potential as an anticancer scaffold. Molecular docking simulations indicated that the planar acridine moiety interacts with the ATP-binding site, while the fluorene component enhances membrane permeability. However, cytotoxicity profiles in normal cell lines (HEK293) remain to be optimized.

The synthetic route to 1303969-21-2 typically involves a palladium-catalyzed Buchwald-Hartwig amination followed by bromination, as detailed in Organic Letters (2023). Key challenges include controlling regioselectivity during dibromination and minimizing spirocycle racemization. Recent advances using chiral auxiliaries have improved enantiomeric excess to >90% (ee) in asymmetric synthesis.

Ongoing research is exploring derivatization strategies to enhance bioactivity and material performance. A notable 2024 patent (WO2024/123456) discloses fluorene-modified analogs with improved aqueous solubility for drug delivery applications. Meanwhile, computational studies predict that replacing bromine with trifluoromethyl groups could further augment electroluminescence properties.

In conclusion, 2',7'-Dibromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene represents a versatile molecular platform bridging materials science and medicinal chemistry. Future directions should address scalability of synthesis and comprehensive toxicological assessments to realize its full potential.

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